molecular formula C10H9NO2 B6307464 6-Amino-2-methyl-4H-chromen-4-one CAS No. 75487-98-8

6-Amino-2-methyl-4H-chromen-4-one

Cat. No.: B6307464
CAS No.: 75487-98-8
M. Wt: 175.18 g/mol
InChI Key: GVLBWSUCOKUEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Amino-2-methyl-4H-chromen-4-one” is a chemical compound with the CAS Number: 75487-98-8 . It has a molecular weight of 175.19 and is a solid at room temperature .


Synthesis Analysis

The synthesis of chromen-4-one derivatives, such as “this compound”, has been a subject of interest in recent years . One method involves the use of a green catalyst, 3-nitrophenylboronic acid, for the preparation of 2-amino-4H-chromenes through a multi-component condensation of one-pot reaction with various phenol, malononitrile, and aromatic aldehydes in ethanol .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C10H9NO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,11H2,1H3 . This indicates that the compound has a chromen-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles .


Chemical Reactions Analysis

The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . It is involved in various chemical reactions, contributing to the broad variety of remarkable biological and pharmaceutical activities exhibited by synthetic compounds .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 175.19 and its exact mass is 161.047678466 . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

4-Amino-2-methylchromone has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as to investigate the effects of various environmental pollutants on human health. It has also been used in the study of the structure and function of proteins, as well as to investigate the effects of various drugs on the human body. Additionally, it has been used to study the effects of various hormones on the body, as well as to investigate the effects of various drugs on the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-amino-2-methylchromone in laboratory experiments is that it is a relatively small molecule, making it easy to handle and store. Additionally, it has been found to have a number of beneficial effects, making it a useful tool for a variety of research applications. However, it is important to note that the compound can be toxic if ingested, so it should be handled with care. Additionally, the compound can be unstable in certain conditions, so it should be stored in a cool, dark place.

Future Directions

There are a number of potential future directions for 4-amino-2-methylchromone research. One potential area of research is to investigate the effects of the compound on the immune system. Additionally, further research could be conducted to investigate the effects of the compound on the nervous system, as well as to explore its potential applications in the treatment of various diseases. Additionally, research could be conducted to investigate the effects of the compound on the metabolism of various drugs, as well as to investigate its potential applications in the treatment of various types of cancer. Finally, further research could be conducted to investigate the effects of the compound on the development of new drugs, as well as to explore its potential applications in the treatment of various types of infections.

Synthesis Methods

4-Amino-2-methylchromone can be synthesized using various methods. One of the most common methods is the reaction of 2-methyl-2-nitro-1,3-dioxolane and 2-aminobenzaldehyde. This reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and yields the desired product in high yields. Other methods of synthesis include the reaction of 2-methyl-2-nitro-1,3-dioxolane with 2-amino-4-chlorobenzaldehyde, as well as the use of 2-methyl-2-nitro-1,3-dioxane and 4-hydroxybenzaldehyde.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

6-amino-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLBWSUCOKUEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.